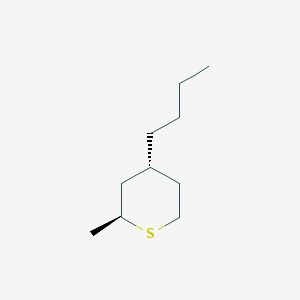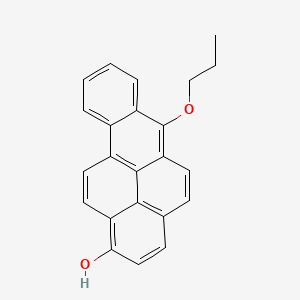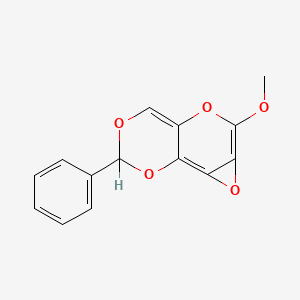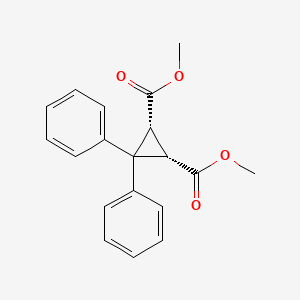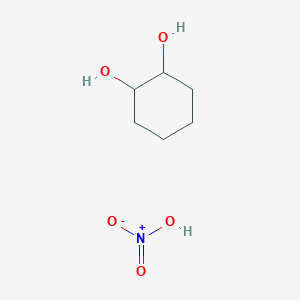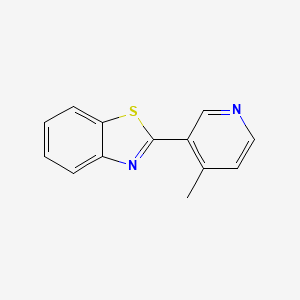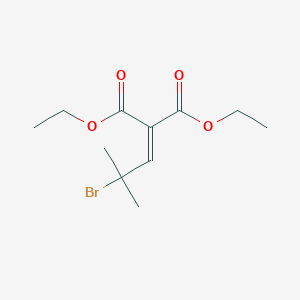
Diethyl (2-bromo-2-methylpropylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-bromo-2-methylpropylidene)propanedioate is an organic compound with the molecular formula C10H17BrO4. It is a derivative of malonic ester, where the hydrogen atoms on the central carbon are replaced by a bromine atom and a methyl group. This compound is known for its reactivity and is used in various organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-bromo-2-methylpropylidene)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 2-bromo-2-methylpropylidene under basic conditions. Sodium ethoxide in ethanol is commonly used as the base to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-bromo-2-methylpropylidene)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: On heating, the compound can lose carbon dioxide to form substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for generating the enolate ion.
Aqueous Hydrochloric Acid: Used for hydrolysis and decarboxylation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions
Major Products Formed
Substituted Malonic Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation
Aplicaciones Científicas De Investigación
Diethyl (2-bromo-2-methylpropylidene)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of diethyl (2-bromo-2-methylpropylidene)propanedioate involves the formation of enolate ions, which act as nucleophiles in various reactions. The bromine atom can be substituted by other nucleophiles, leading to the formation of different products. The ester groups can undergo hydrolysis and decarboxylation, resulting in the formation of carboxylic acids .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl (2-bromo-2-methylpropylidene)propanedioate.
Diethyl Bromomalonate: Similar structure but with a bromine atom on the central carbon.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group on the central carbon, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
67498-36-6 |
|---|---|
Fórmula molecular |
C11H17BrO4 |
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
diethyl 2-(2-bromo-2-methylpropylidene)propanedioate |
InChI |
InChI=1S/C11H17BrO4/c1-5-15-9(13)8(7-11(3,4)12)10(14)16-6-2/h7H,5-6H2,1-4H3 |
Clave InChI |
GSOCUZHVUFEKBL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC(C)(C)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



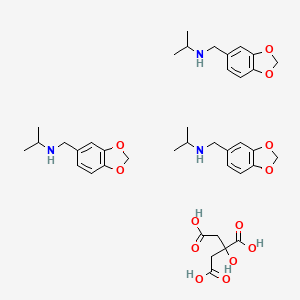
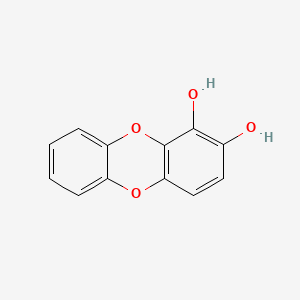
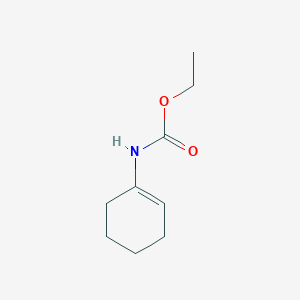
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)


